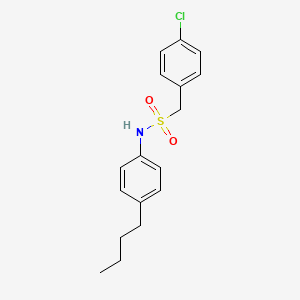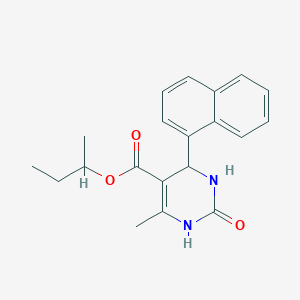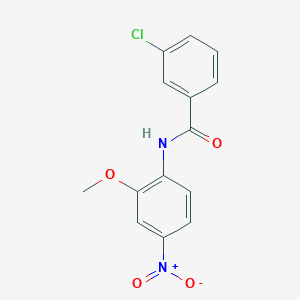
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione, also known as EPPD or ethyl pyruvate, is a small molecule with a molecular weight of 146.14 g/mol. It is a derivative of pyruvic acid and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione is not fully understood. However, it has been suggested that 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione acts by modulating the NF-κB signaling pathway, which is involved in inflammation and cell survival. 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has also been shown to activate the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione also reduces oxidative stress by increasing the expression of antioxidant enzymes such as SOD and catalase. Additionally, 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been shown to reduce cell death by inhibiting apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also stable and can be stored for long periods of time. However, 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione can be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione. One area of research is the development of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione analogs with improved solubility and potency. Another area of research is the use of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to fully understand the mechanism of action of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione and its potential therapeutic applications.
Métodos De Síntesis
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione can be synthesized by reacting ethyl acetoacetate with propionaldehyde in the presence of sodium ethoxide. The reaction yields 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione as a colorless liquid with a boiling point of 134-136°C.
Aplicaciones Científicas De Investigación
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects. 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been used in various studies related to sepsis, acute lung injury, traumatic brain injury, and ischemia-reperfusion injury. It has also been studied for its potential use in cancer treatment.
Propiedades
IUPAC Name |
5-ethyl-3,3-dimethyl-6-propyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-5-7-9-8(6-2)10(13)12(3,4)11(14)15-9/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGWAKRNHQWCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(=O)C(C(=O)O1)(C)C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B5070461.png)
![3-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5070463.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5070478.png)

![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)

![4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5070555.png)
![2-chloro-4,5-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5070559.png)

